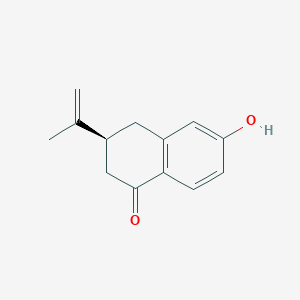
(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one is a chiral organic compound with a unique structure that includes a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one typically involves several steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The isopropenyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Applications De Recherche Scientifique
(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mécanisme D'action
The mechanism of action of (S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydro-6-hydroxy-3-methylnaphthalen-1(2H)-one
- 3,4-Dihydro-6-hydroxy-3-ethylnaphthalen-1(2H)-one
- 3,4-Dihydro-6-hydroxy-3-propylnaphthalen-1(2H)-one
Uniqueness
(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one is unique due to its chiral nature and the presence of the isopropenyl group, which can influence its reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C13H14O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(3S)-6-hydroxy-3-prop-1-en-2-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O2/c1-8(2)9-5-10-6-11(14)3-4-12(10)13(15)7-9/h3-4,6,9,14H,1,5,7H2,2H3/t9-/m0/s1 |
Clé InChI |
SNQGUUAIGCZPGG-VIFPVBQESA-N |
SMILES isomérique |
CC(=C)[C@H]1CC2=C(C=CC(=C2)O)C(=O)C1 |
SMILES canonique |
CC(=C)C1CC2=C(C=CC(=C2)O)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


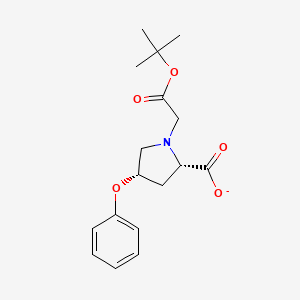
![Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)
![6-chloro-4,10-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaene](/img/structure/B13790186.png)
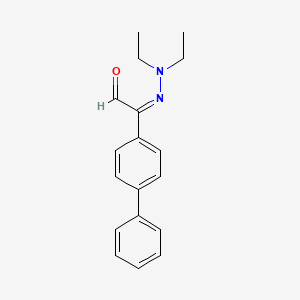
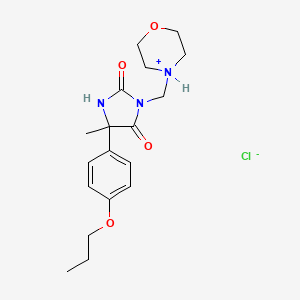
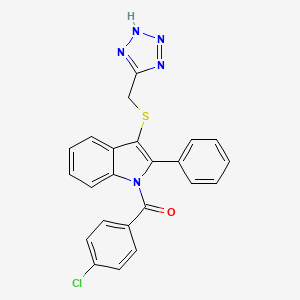
![N-[2-(3-ethynylphenyl)ethyl]acetamide](/img/structure/B13790211.png)
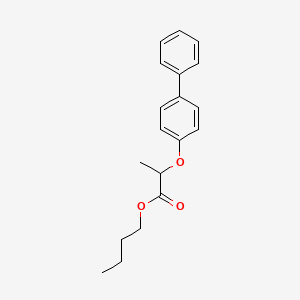
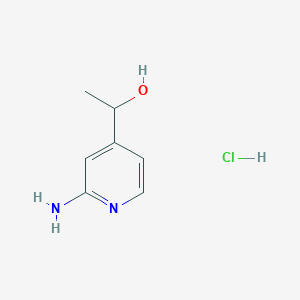
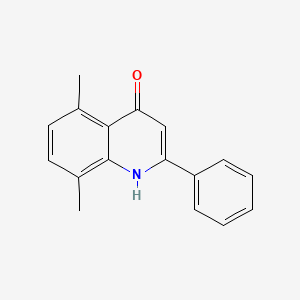
![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)
![(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)
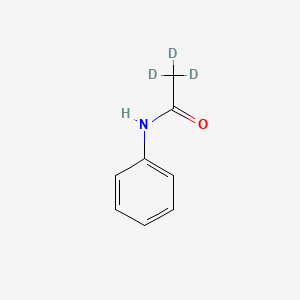
![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)
